Comparative Lipophilicity (LogP) Analysis: Reduced Hydrophobicity vs. 1-(Phenylsulfonyl)indole
1-Benzenesulfonyl-3-methoxy-1H-indole exhibits a significantly lower computed LogP (2.89) compared to the core analog 1-(phenylsulfonyl)indole, which has reported LogP values ranging from 3.2 to 3.71 . This ~0.3-0.8 log unit reduction in lipophilicity is directly attributed to the addition of the 3-methoxy group, which increases polarity and is quantifiable .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8869 |
| Comparator Or Baseline | 1-(Phenylsulfonyl)indole (CAS 40899-71-6): LogP = 3.2 to 3.71 |
| Quantified Difference | Decrease of 0.31 to 0.82 LogP units |
| Conditions | Computed LogP (XLogP3) values from vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
Lower LogP is a key parameter for reducing compound promiscuity and improving aqueous solubility, making this derivative a more favorable starting point for lead optimization where minimal off-target binding is required.
